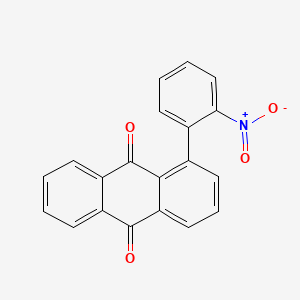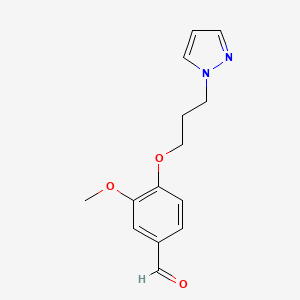
4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde is a complex organic compound that features a pyrazole ring, a propoxy linker, and a methoxybenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the propoxy linker: The pyrazole ring is then reacted with a suitable alkylating agent, such as 3-chloropropanol, to introduce the propoxy group.
Introduction of the methoxybenzaldehyde moiety: Finally, the intermediate is reacted with 3-methoxybenzaldehyde under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzoic acid.
Reduction: 4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Material Science: The compound’s electronic properties can be exploited in the design of new materials with desired conductivity or luminescence characteristics.
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a triazole ring instead of a pyrazole ring.
3-(1H-pyrazol-1-yl)propoxybenzaldehyde: Lacks the methoxy group on the benzaldehyde moiety.
4-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde: Lacks the methoxy group on the benzaldehyde moiety.
Uniqueness
4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde is unique due to the presence of both the methoxy group and the pyrazole ring, which can confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
3-methoxy-4-(3-pyrazol-1-ylpropoxy)benzaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-18-14-10-12(11-17)4-5-13(14)19-9-3-8-16-7-2-6-15-16/h2,4-7,10-11H,3,8-9H2,1H3 |
InChIキー |
NWTJVOOMOVCBAJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=O)OCCCN2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


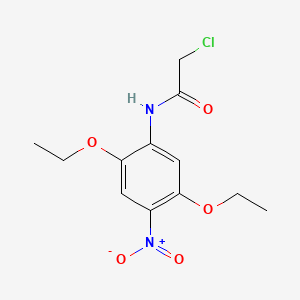

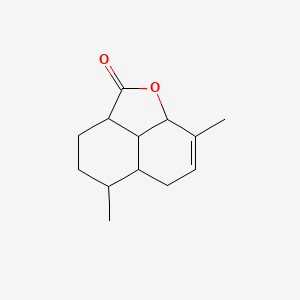

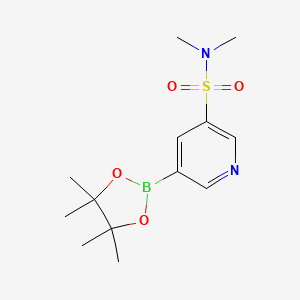
![3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide](/img/structure/B12295008.png)
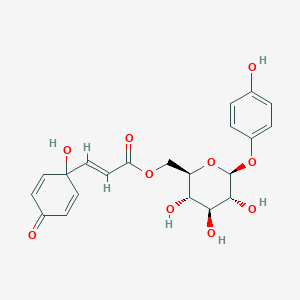

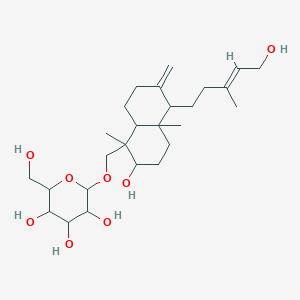
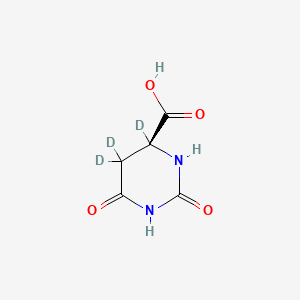
![tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate](/img/structure/B12295024.png)
![L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12295030.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)
